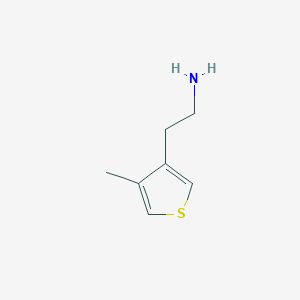

2-(4-Methylthiophen-3-yl)ethan-1-amine

Description

BenchChem offers high-quality 2-(4-Methylthiophen-3-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylthiophen-3-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NS |

|---|---|

Molecular Weight |

141.24 g/mol |

IUPAC Name |

2-(4-methylthiophen-3-yl)ethanamine |

InChI |

InChI=1S/C7H11NS/c1-6-4-9-5-7(6)2-3-8/h4-5H,2-3,8H2,1H3 |

InChI Key |

LGWPNNOYTSUQPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC=C1CCN |

Origin of Product |

United States |

Foundational & Exploratory

Differentiating 2-(4-methylthiophen-3-yl) and 2-(3-methylthiophen-2-yl) Acetic Acid Isomers: A Guide to Synthesis, Analysis, and Biological Significance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic scaffold is paramount, dictating the molecule's ultimate function, efficacy, and safety. Positional isomers, while sharing an identical molecular formula, can exhibit profoundly different physicochemical properties and biological activities. This guide provides a comprehensive technical examination of two such isomers: 2-(4-methylthiophen-3-yl)acetic acid and 2-(3-methylthiophen-2-yl)acetic acid. We delve into their structural and electronic distinctions, present detailed protocols for their analytical differentiation using spectroscopic and chromatographic techniques, outline regioselective synthetic strategies, and discuss the implications of their isomeric variation on chemical reactivity and drug development. This document serves as a critical resource for scientists navigating the challenges of synthesizing, identifying, and utilizing these specific and highly relevant thiophene derivatives.

Introduction: The Thiophene Scaffold and the Challenge of Isomerism

The thiophene ring is a privileged heterocyclic scaffold in drug discovery, integral to a multitude of approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring allow for the fine-tuning of a compound's pharmacological profile. However, the synthesis of substituted thiophenes often yields mixtures of positional isomers, creating a significant challenge for purification and characterization.

This guide focuses on two isomeric methylthiophene acetic acids that serve as exemplary cases for this challenge.

-

Isomer A: 2-(4-methylthiophen-3-yl)acetic acid

-

Isomer B: 2-(3-methylthiophen-2-yl)acetic acid

The subtle shift of a methyl group from the 4-position to the 3-position, and the corresponding shift of the acetic acid moiety, dramatically alters the molecule's topology, electronic distribution, and, consequently, its behavior in chemical and biological systems. For professionals in drug development, the ability to selectively synthesize and unambiguously identify the correct isomer is not a trivial academic exercise—it is a prerequisite for advancing a safe and effective drug candidate.

Part 1: Core Structural and Electronic Differences

The fundamental distinctions between Isomer A and Isomer B arise from the placement of the methyl and acetic acid groups on the thiophene ring.

1.1. Molecular Structure Analysis

The numbering of the thiophene ring begins at the sulfur atom and proceeds around the ring. The key difference lies in the positions of attachment:

-

Isomer A (2-(4-methylthiophen-3-yl)acetic acid): The acetic acid group is attached at the C3 position (a β-position), while the methyl group is at the C4 position (another β-position).

-

Isomer B (2-(3-methylthiophen-2-yl)acetic acid): The acetic acid group is attached at the C2 position (an α-position), while the methyl group is at the C3 position (a β-position).

The α-positions (C2 and C5) are adjacent to the sulfur atom, whereas the β-positions (C3 and C4) are not. This proximity to the heteroatom is the primary determinant of the ring's electronic and reactivity patterns.

1.2. Electronic Profile Comparison

The position of substituents directly influences the electron density distribution within the thiophene ring. The methyl group is a weak electron-donating group (EDG) via hyperconjugation and induction, while the acetic acid moiety is an electron-withdrawing group (EWG).

-

In Isomer B, the acetic acid group is at the electron-rich C2 position, which is more susceptible to electrophilic attack and has a greater ability to stabilize adjacent positive charge.[4] The conjugation between the thiophene ring and a substituent is generally stronger at the 2-position compared to the 3-position.[5]

-

In Isomer A, both substituents are on β-positions, leading to a different electronic profile and reactivity compared to the α-substituted Isomer B.

These electronic differences are not merely theoretical; they manifest as tangible, measurable variations in spectroscopic data, chromatographic behavior, and chemical reactivity.

Part 2: Spectroscopic Differentiation: The Analytical Cornerstone

Unambiguous identification of Isomer A and Isomer B is most reliably achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most definitive.

2.1. ¹H NMR Spectroscopy: A Definitive Tool

The proton NMR spectra provide a clear fingerprint for each isomer based on the chemical shifts and, most importantly, the coupling constants (J-values) of the thiophene ring protons.

-

Expected Spectrum for Isomer A (2-(4-methylthiophen-3-yl)acetic acid):

-

Thiophene Protons: Two protons will appear in the aromatic region as two distinct doublets. These are the H2 and H5 protons. The key diagnostic is their coupling constant, which will be a large ⁵J(H2-H5) coupling across the sulfur atom, typically in the range of 3.0-3.6 Hz .

-

Other Protons: A singlet for the methylene (-CH₂-) protons and a singlet for the methyl (-CH₃) protons. The methyl protons may show a small long-range coupling to the H5 proton.

-

-

Expected Spectrum for Isomer B (2-(3-methylthiophen-2-yl)acetic acid):

-

Thiophene Protons: Two protons will appear in the aromatic region as two doublets. These are the adjacent H4 and H5 protons. Their coupling will be a characteristic ³J(H4-H5) , which is significantly larger, typically in the range of 5.0-6.0 Hz .

-

Other Protons: A singlet for the methylene (-CH₂-) protons and a singlet for the methyl (-CH₃) protons.

-

Causality Behind the Method: The magnitude of the proton-proton coupling constant is highly dependent on the number of bonds separating the two nuclei. The ~5 Hz coupling in Isomer B is a classic three-bond (vicinal) coupling, whereas the ~3 Hz coupling in Isomer A is a five-bond coupling that is characteristic of protons at the 2- and 5-positions of a thiophene ring. This difference is robust and serves as the most reliable diagnostic feature.

2.2. Comparative Spectroscopic Data

| Parameter | Isomer A: 2-(4-methylthiophen-3-yl)acetic acid | Isomer B: 2-(3-methylthiophen-2-yl)acetic acid | Rationale for Difference |

| Thiophene ¹H Signals | Two doublets (H2, H5) | Two doublets (H4, H5) | Different proton environments. |

| ¹H Coupling (J) | ~3.0-3.6 Hz (⁵J(H2-H5)) | ~5.0-6.0 Hz (³J(H4-H5)) | Definitive diagnostic. Path of coupling (C2-S-C5 vs. C4-C5). |

| ¹³C NMR | Distinct chemical shifts for ring carbons. | Distinct chemical shifts for ring carbons. | The α-carbon (C2) bearing the side chain in Isomer B will have a characteristic chemical shift compared to the β-carbon (C3) in Isomer A.[6] |

| Mass Spectrometry | Molecular Ion (M+) identical. | Molecular Ion (M+) identical. | Fragmentation patterns may differ due to the stability of intermediate ions. Isomer B might show a more prominent fragment from cleavage of the acetic acid group due to stabilization by the α-position. |

| UV Spectroscopy | λmax characteristic of a 3,4-disubstituted thiophene. | λmax may be slightly red-shifted. | Conjugation is generally more effective through the C2 position, potentially leading to a longer wavelength of maximum absorbance.[5] |

Part 3: Chromatographic Separation Workflow

Due to differences in polarity and molecular shape, separating Isomer A and Isomer B is feasible using standard chromatographic techniques.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for both analytical quantification and preparative separation of these isomers.

Step-by-Step HPLC Protocol (General Guideline):

-

Column Selection: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust starting point. The subtle differences in polarity should be sufficient for separation.

-

Mobile Phase: A gradient elution is recommended for optimal resolution.

-

Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (to suppress ionization of the carboxylic acid).

-

Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

-

-

Gradient: Start with a high percentage of Solvent A (e.g., 90%) and ramp up to a high percentage of Solvent B over 20-30 minutes. The more polar isomer is expected to elute first.

-

Detection: UV detection at a wavelength where both isomers absorb, typically around 230-250 nm, is effective.[7]

-

Validation: The identity of each separated peak must be confirmed by collecting the fraction and analyzing it via NMR spectroscopy as described in Part 2.

Causality Behind the Method: Although both isomers have the same functional groups, their spatial arrangement affects the overall molecular dipole moment and the accessibility of polar groups for interaction with the stationary phase. Isomer B, with the acetic acid group at the more sterically accessible α-position, may interact differently with the C18 stationary phase compared to Isomer A. This difference in interaction strength is the basis for their chromatographic separation.[8][9]

3.2. Workflow Diagram

Caption: Analytical workflow for separating and identifying thiophene isomers.

Part 4: Regioselective Synthesis Strategies

Obtaining a pure isomer requires a synthetic route that controls the regiochemistry of substitution. Synthesizing a mixture and separating it is often inefficient; therefore, a well-designed regioselective strategy is crucial.

4.1. Synthesis of Isomer A: 2-(4-methylthiophen-3-yl)acetic acid

This route requires building the acetic acid side chain onto a pre-functionalized 3,4-substituted thiophene. A plausible approach is via a Suzuki-Miyaura cross-coupling reaction.[10]

Caption: Synthetic workflow for Isomer B via a nitrile intermediate.

Part 5: Comparative Reactivity and Implications in Drug Development

5.1. Chemical Reactivity

The different substitution patterns lead to different reactivities in subsequent chemical modifications.

-

Isomer B (2-substituted): The C5 position is the most activated site for electrophilic aromatic substitution (e.g., nitration, halogenation) due to activation by both the sulfur atom and the C3-methyl group. The C4 position is less reactive.

-

Isomer A (3,4-substituted): The C2 and C5 positions are available for electrophilic substitution. Both are activated α-positions, but the steric hindrance and electronic influence from the adjacent substituents will dictate the selectivity, often leading to mixtures.

5.2. Significance in Drug Development

The "lock and key" model of drug-receptor binding is exquisitely sensitive to molecular shape. A change in substituent position, as seen between Isomer A and B, can drastically alter how the molecule fits into a target's binding pocket.

-

Structure-Activity Relationship (SAR): The two isomers represent two distinct points in an SAR campaign. One may bind with high affinity to a target receptor, while the other may be completely inactive or, worse, bind to an off-target receptor, causing unwanted side effects. For example, 2-(thiophen-2-yl)acetic acid derivatives have been identified as inhibitors of mPGES-1, an enzyme involved in inflammation. [11]A change in the methyl group position would almost certainly alter the inhibitory potency.

-

Metabolism and Pharmacokinetics: The position of the methyl group can affect metabolic stability. One isomer might be more susceptible to oxidation by cytochrome P450 enzymes, leading to a shorter half-life in the body. [12]* Regulatory Scrutiny: Regulatory agencies like the FDA require drug substances to be rigorously characterized, with strict limits on isomeric impurities. An inability to control and quantify the isomeric ratio of a drug substance is a major barrier to clinical development.

Conclusion

The differentiation of 2-(4-methylthiophen-3-yl)acetic acid and 2-(3-methylthiophen-2-yl)acetic acid is a quintessential challenge in modern organic and medicinal chemistry. While structurally similar, their distinct electronic profiles and topologies give rise to unique and identifiable signatures. Definitive characterization hinges on the careful application of ¹H NMR spectroscopy, where the magnitude of the thiophene proton coupling constants provides an irrefutable distinction. Furthermore, successful drug development relies on the implementation of regioselective synthetic strategies to ensure the production of a single, well-characterized isomeric entity. For researchers in the field, a thorough understanding of these analytical, synthetic, and biological differences is not merely academic—it is fundamental to the creation of novel, safe, and effective chemical agents.

References

- Berk, S. (1964). Gas Chromatographic Separation of Isomeric Bithienyls, Terthienyl, and Chlorothiophenes.

- Krylov, E. N., & Larionov, O. G. (2004). Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black.

- EvitaChem. (n.d.). Buy 2-(4-(Thiophen-3-yl)phenyl)acetic acid (EVT-3347934). EvitaChem.

- European Patent Office. (2006).

- Tharwat, F., & Kandil, S. (1980).

- Lin, H.-H., et al. (2018). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. PMC - NIH.

- Kevlishvili, I., et al. (2025). Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Pyrrole. PMC.

- Mitropoulos, A. C., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.

- Nikolaeva, I., et al. (2024). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Preprints.org.

- Yang, C., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Dindić, C., et al. (2023). Barrier to Methyl Internal Rotation and Equilibrium Structure of 2-Methylthiophene Determined by Microwave Spectroscopy. MDPI.

- Giordano, I., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.

- Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.

- Google Patents. (2018). A kind of synthetic method of 2 thiophene acetic acid.

- Google Patents. (2014). Synthesis process of 2-thiopheneacetic acid.

- ChemicalBook. (n.d.). 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum. ChemicalBook.

- Semantic Scholar. (n.d.).

- Royal Society of Chemistry. (2013). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- ChemicalBook. (n.d.). 2-Methylthiophene(554-14-3) 1H NMR spectrum. ChemicalBook.

- Nguyen, H. V. L., et al. (2020). Precise equilibrium structure determination of thiophene (c-C4H4S)

- METU. (n.d.). Synthesis and characterization of thiophen-3-yl-acetic acid 4-pyrrol-1-yl-phenyl ester and its conducting polymers. OpenMETU.

- Semantic Scholar. (2004).

- Semantic Scholar. (1983). The substituent effects in thiophene compounds. I.

- Ghosh, A. U., & Sastry, G. N. (2015). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.

- Sugimoto, Y., Nishimura, S., & Imoto, E. (1959).

- Neugebauer, F. A., et al. (1984). X-Ray crystallographic and spectroscopic study of the configurations of isomeric 3-methylthio-1,5-diarylformazans and their interconversion in solution. RSC Publishing.

- Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- BenchChem. (2025).

- ResearchGate. (2016). (PDF) Applications substituted 2-aminothiophenes in drug design.

- The Crucial Role of Thiophene Intermediates in Drug Discovery. (2026). LinkedIn.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. evitachem.com [evitachem.com]

- 11. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. femaflavor.org [femaflavor.org]

Methodological & Application

Synthesis of 2-(4-Methylthiophen-3-yl)ethan-1-amine from 4-methylthiophene-3-carbonitrile

Executive Summary & Strategic Analysis

This application note details the synthesis of 2-(4-Methylthiophen-3-yl)ethan-1-amine (a substituted thiophene ethylamine) directly from 4-methylthiophene-3-carbonitrile .

The Core Challenge:

Direct reduction of a nitrile (

The Solution:

We employ a Three-Step Homologation Strategy utilizing the Henry Reaction (Nitroaldol Condensation). This route is preferred over the classical 5-step homologation (Hydrolysis

Synthetic Pathway:

-

Selective Reduction: Conversion of the nitrile to an aldehyde using DIBAL-H at cryogenic temperatures.

-

Henry Condensation: Reaction of the aldehyde with nitromethane to form a nitroalkene.

-

Global Reduction: Reduction of the nitroalkene to the final ethylamine using Lithium Aluminum Hydride (LAH).

Retrosynthetic Logic & Pathway Visualization

The following diagram illustrates the carbon-extension logic required to bridge the starting material and the target.

Figure 1: Three-stage homologation synthesis flow from nitrile to ethylamine.

Detailed Experimental Protocol

Step 1: Selective Reduction to Aldehyde

Objective: Convert the nitrile group to an aldehyde without over-reduction to the alcohol. Mechanism: Formation of a stable aluminum-imine intermediate at -78°C, which hydrolyzes to the aldehyde upon acidic workup.

-

Reagents:

-

4-Methylthiophene-3-carbonitrile (1.0 equiv)

-

Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.2 equiv)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Rochelle’s Salt (Potassium sodium tartrate)

-

-

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add the nitrile (10 mmol) and anhydrous DCM (50 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Addition: Add DIBAL-H (12 mmol, 12 mL) dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent over-reduction.

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (the imine intermediate is not visible, but disappearance of starting material is).

-

Quench (The Rochelle Method):

-

Dilute with diethyl ether (50 mL) at -78°C.

-

Slowly add saturated aqueous Rochelle’s salt solution (30 mL).

-

Remove cooling bath and vigorously stir the biphasic mixture at room temperature for 2–4 hours until the aluminum emulsion clears and two distinct layers form.

-

-

Isolation: Separate organic layer.[1][2][3] Wash aqueous layer with DCM (2 x 20 mL).[3] Combine organics, dry over

, and concentrate in vacuo. -

Output: 4-Methylthiophene-3-carbaldehyde (typically a yellow oil). Proceed directly to Step 2.

-

Step 2: Henry Reaction (Nitroaldol Condensation)

Objective: Install the second carbon and the nitrogen atom via condensation with nitromethane.

-

Reagents:

-

4-Methylthiophene-3-carbaldehyde (from Step 1)

-

Nitromethane (solvent/reagent excess, ~5–10 equiv)

-

Ammonium Acetate (

) (0.5 equiv)

-

-

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (10 mmol) in Nitromethane (10 mL).

-

Catalysis: Add Ammonium Acetate (5 mmol).

-

Reflux: Heat the mixture to 90–100°C for 2–4 hours. The reaction color typically deepens to dark orange/red.

-

Monitoring: Monitor by TLC for the disappearance of the aldehyde. The product (nitroalkene) is usually less polar.

-

Workup:

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc).

-

Output: 4-Methyl-3-(2-nitrovinyl)thiophene (Yellow/Orange crystalline solid).

-

Step 3: Global Reduction to Ethylamine

Objective: Reduce both the alkene (

-

Reagents:

-

4-Methyl-3-(2-nitrovinyl)thiophene (1.0 equiv)

-

Lithium Aluminum Hydride (LAH) (4.0 equiv)

-

Anhydrous THF[2]

-

-

Protocol:

-

Setup: Flame-dry a flask under Argon. Suspend LAH (40 mmol) in anhydrous THF (60 mL) at 0°C.

-

Addition: Dissolve the nitroalkene (10 mmol) in dry THF (20 mL) and add dropwise to the LAH suspension. Caution: Exothermic gas evolution (

). -

Reflux: After addition, warm to room temperature, then heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the double bond.

-

Quench (Fieser Method):

-

Isolation: Filter through a Celite pad. Wash the pad with THF.

-

Purification: Concentrate the filtrate. The crude amine can be purified by distillation (Kugelrohr) or converted to the Hydrochloride salt (HCl/Ether) for crystallization.

-

Final Product: 2-(4-Methylthiophen-3-yl)ethan-1-amine.

-

Stoichiometry & Process Data

| Parameter | Step 1: Reduction | Step 2: Condensation | Step 3: Reduction |

| Limiting Reagent | Nitrile | Aldehyde | Nitroalkene |

| Key Reagent | DIBAL-H (1.2 eq) | ||

| Solvent | DCM / Toluene | Nitromethane | THF |

| Temp / Time | -78°C / 2 h | 95°C / 3 h | 66°C / 5 h |

| Critical QC | Temp < -70°C | Dry Reagents | Inert Atmosphere |

| Expected Yield | 85–90% | 75–85% | 70–80% |

Safety & Handling Notes

-

DIBAL-H & LAH: Both are pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen). Have a Class D fire extinguisher available.

-

Nitromethane: Can be explosive under high pressure or if heated to dryness with strong bases. Use a blast shield during the reflux step.

-

Thiophene Compounds: Often possess a strong, unpleasant sulfur odor. All workup procedures involving solvent evaporation must be performed in a well-ventilated fume hood.

-

Cyanide Derivatives: While the starting material is a nitrile (organic cyanide), it does not release free cyanide ions under these conditions. However, if the alternative "Cyanide Displacement" route is used, strict HCN protocols apply.

References

-

Selective Reduction of Nitriles: Miller, A. E., et al. "Selective Reduction of Nitriles to Aldehydes with Diisobutylaluminum Hydride." Journal of Organic Chemistry, vol. 24, no. 5, 1959. Link

-

Henry Reaction on Thiophenes: Ballini, R., et al. "The Henry Reaction: Recent Examples." Chemical Reviews, vol. 110, no. 5, 2010. Link

-

Reduction of Nitroalkenes: Barrett, A. G. M., et al. "Nucleophilic substitution of the nitro group." Chemical Society Reviews, vol. 20, 1991. Link

-

Thiophene Chemistry: Campaigne, E. "Thiophenes and their derivatives." Comprehensive Heterocyclic Chemistry, 1984. Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers [mdpi.com]

- 4. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Synthesis of Schiff Bases from 2-(4-Methylthiophen-3-yl)ethan-1-amine

Introduction & Scientific Context

The synthesis of Schiff bases (imines) remains a cornerstone in medicinal chemistry due to the "privileged" nature of the azomethine (

Why This Scaffold?

Unlike simple phenyl-based amines, the 4-methylthiophene core offers unique steric and electronic properties:

-

Lipophilicity: The methyl group at position 4 increases

, enhancing membrane permeability for drug candidates. -

Electronic Effects: The sulfur atom in the thiophene ring acts as a bioisostere for the indole or phenyl rings found in many neurotransmitters, making these Schiff bases prime candidates for H1/H2 receptor modulation and antimicrobial research.

-

Coordination Chemistry: The thiophene sulfur and the imine nitrogen can act as a bidentate ligand system for transition metals (Cu, Zn, Co), often potentiating biological activity.

Reaction Mechanism

The formation of the Schiff base follows a reversible nucleophilic addition-elimination pathway. The primary amine of the 2-(4-methylthiophen-3-yl)ethan-1-amine attacks the electrophilic carbonyl carbon of the aldehyde.

Mechanistic Pathway (DOT Visualization)

Figure 1: Step-wise mechanism of Schiff base condensation. Acid catalysis facilitates the elimination of water from the hemiaminal intermediate.[1]

Experimental Protocols

Two methods are provided: Method A for standard laboratory synthesis and Method B for high-throughput or difficult substrates using microwave irradiation.

Pre-requisites

-

Starting Amine: 2-(4-methylthiophen-3-yl)ethan-1-amine (Purity >95%).

-

Aldehyde: Aryl or Alkyl aldehyde (1.0 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (GAA).

Method A: Classical Thermal Condensation (Standard Protocol)

Best for: Scalable synthesis (grams to kilograms) and thermally stable substrates.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of 2-(4-methylthiophen-3-yl)ethan-1-amine dropwise.

-

Catalysis: Add 2-3 drops of glacial acetic acid. The pH should be approximately 4-5.[2]

-

Reflux: Attach a reflux condenser and heat the mixture at 70-80°C for 3-6 hours .

-

Isolation:

-

If precipitate forms: Cool to room temperature, filter the solid, and wash with cold ethanol.

-

If no precipitate: Evaporate solvent under reduced pressure (Rotavap). Recrystallize the residue from hot ethanol/water or purify via column chromatography.

-

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid library generation, low-yielding substrates, and solvent-free requirements.

-

Mixing: In a microwave-safe vial, mix 1.0 mmol of amine and 1.0 mmol of aldehyde.

-

Catalyst: Add a catalytic amount of Montmorillonite K-10 clay (approx. 100 mg) OR 1 drop of acetic acid.

-

Note: Solvent is usually unnecessary (neat reaction), but 1-2 mL of EtOH can be used as a homogenizer.

-

-

Irradiation: Irradiate at 150-300 Watts for 2-5 minutes at 60-80°C .

-

Safety: Do not use sealed vessels without pressure control.

-

-

Workup: Extract the mixture with Dichloromethane (DCM) or Ethanol to separate from the clay catalyst. Evaporate solvent to obtain the product.[5]

Characterization & Validation

To ensure the integrity of the synthesized Schiff base, the following spectral signatures must be verified.

Data Summary Table

| Technique | Parameter | Expected Observation | Structural Insight |

| FT-IR | 1600 – 1650 cm⁻¹ | Formation of Imine bond (Strong band) | |

| FT-IR | Absent | Consumption of Aldehyde | |

| FT-IR | Absent (or shifted) | Consumption of Primary Amine | |

| ¹H NMR | Diagnostic Azomethine Proton | ||

| ¹H NMR | Thiophene H | Aromatic protons of the scaffold | |

| ¹H NMR | Methyl group on Thiophene (Pos 4) |

Troubleshooting Guide

-

Problem: Product is an oil/gum.

-

Solution: Triturate with cold diethyl ether or hexane to induce crystallization. If oil persists, use a Dean-Stark trap during synthesis (Method A) to rigorously remove water, pushing the equilibrium to the solid product.

-

-

Problem: Hydrolysis during workup.

-

Solution: Schiff bases are hydrolytically unstable in acidic water. Ensure workup is neutral or slightly basic; avoid aqueous acid washes.

-

Biological & Therapeutic Applications[1][6][7][8][9]

The resulting thiophene-imine conjugates are highly relevant in current drug discovery pipelines.

Workflow: From Synthesis to Bioassay

Figure 2: Typical validation workflow for thiophene-based Schiff bases in drug discovery.

Key Bioactivities:

-

Antimicrobial: Thiophene Schiff bases have shown significant efficacy against S. aureus and C. albicans, often outperforming standard antibiotics when complexed with metal ions (Cu²⁺, Zn²⁺).

-

Lipase Inhibition: Derivatives of thiophene-ethylamines have been identified as pancreatic lipase inhibitors, relevant for anti-obesity therapeutics.

-

Anticancer: The planar nature of the thiophene-imine system allows for DNA intercalation or minor groove binding, exhibiting cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer lines.

References

-

Schiff Base Synthesis & Mechanism

-

Thiophene-Ethylamine Ligands & Bioactivity

-

Thiophene‐2‐ethylamine Based Schiff Base Ligands and Their Co(III), Ni(II), and Cu(II) Metal Complexes: Antimicrobial and Antidiabetic Activities.[9] ResearchGate.

-

-

Green Chemistry Approaches

-

Lipase Inhibition Studies

- Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)

-

General Aldehyde-Amine Reactivity

-

Addition of Amines and Amine Derivatives to Aldehydes and Ketones.[2] KPU Pressbooks.

-

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 3. sciforum.net [sciforum.net]

- 4. scispace.com [scispace.com]

- 5. scispace.com [scispace.com]

- 6. ijpsr.com [ijpsr.com]

- 7. jetir.org [jetir.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Preventing Thiophene Ring Oxidation During Amine Synthesis

Introduction: The Challenge of Thiophene Stability in Amine Synthesis

Thiophene moieties are critical pharmacophores in a multitude of FDA-approved drugs and clinical candidates, valued for their bioisosteric properties and ability to engage with diverse biological targets.[1] However, the electron-rich nature of the thiophene ring, specifically the sulfur heteroatom, renders it susceptible to oxidation, a significant challenge during synthetic manipulations, particularly C-N bond formation.[1][2]

This oxidation leads to the formation of thiophene S-oxides (sulfoxides) and, subsequently, thiophene S,S-dioxides (sulfones).[3][4] These oxidized species are not merely inert byproducts; the S-oxide, in particular, is often a highly reactive and unstable intermediate that can undergo unwanted side reactions, such as Diels-Alder dimerizations, leading to complex product mixtures, reduced yields, and purification difficulties.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting strategies, and validated protocols to mitigate and prevent thiophene ring oxidation during amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of thiophene ring oxidation in my reaction?

A1: Identifying thiophene oxidation early is crucial. Look for a combination of the following analytical and visual cues:

-

Mass Spectrometry (MS): The most definitive evidence. In your LC-MS or GC-MS data, look for mass peaks corresponding to your desired product plus 16 Da (M+16 for the sulfoxide) and/or plus 32 Da (M+32 for the sulfone).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Oxidation of the sulfur atom deshields the adjacent protons. Expect a downfield shift in the ¹H NMR signals for the thiophene ring protons. For example, in 3-Thiophenemethanol, the thiophene protons appear between 7.0-7.4 ppm, while the aldehyde impurity (an oxidation product of the side chain) has a characteristic proton signal around 9.9 ppm.[7]

-

Chromatography (TLC/HPLC): Thiophene sulfoxides and sulfones are significantly more polar than the parent aminothiophene. The appearance of new, more polar spots on a TLC plate or new peaks with shorter retention times in reverse-phase HPLC can indicate oxidation.[7]

-

Visual Observation: While not always present, a noticeable color change in your reaction mixture or purified product, often to yellow or brown, can be an indicator of degradation.[7]

Q2: My protocol is for a standard Buchwald-Hartwig amination. Why is my thiophene substrate getting oxidized?

A2: The Buchwald-Hartwig amination, while powerful for C-N bond formation, does not operate in a chemically inert manner with respect to the substrate.[8] Oxidation in this context is rarely caused by the primary reagents (palladium catalyst, ligand, base). Instead, it typically stems from two main sources:

-

Atmospheric Oxygen: The most common culprit. Even seemingly minor leaks in your reaction setup can introduce enough oxygen to cause significant oxidation, especially during long reactions at elevated temperatures. The sulfur atom in the thiophene ring can be oxidized by air.[7]

-

Peroxide Contaminants: Solvents like THF or dioxane can form explosive peroxides upon storage in the presence of air and light. These peroxides are potent oxidizing agents that will readily attack the thiophene sulfur.

Q3: Are some positions on the thiophene ring more susceptible to oxidation-related issues during coupling reactions?

A3: While the sulfur atom is the primary site of oxidation, the reactivity of the C-H or C-X bonds on the ring influences the success of coupling reactions. For instance, in palladium-catalyzed aminations, electron-deficient halothiophenes (where the halide is conjugated to an electron-withdrawing group) often react in high yield.[9][10] Conversely, issues can arise with electron-neutral or electron-rich systems, where slower desired coupling reactions can allow more time for undesired oxidation to occur.[11]

Q4: Are there alternative synthetic routes to aminothiophenes that are less prone to oxidation?

A4: Yes. For the synthesis of 2-aminothiophenes, the Gewald three-component reaction is an excellent and robust alternative.[12] This one-pot reaction combines a ketone or aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and elemental sulfur with a base catalyst.[13] Since the thiophene ring is constructed in situ under non-oxidizing conditions, the risk of forming S-oxides is virtually eliminated. This method is widely used for its efficiency and operational simplicity.[14]

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

This guide is designed to help you pinpoint the cause of oxidation and implement effective solutions.

| Problem Observed | Possible Cause(s) | Recommended Solutions & Actions |

| Low or no yield of desired amine; complex mixture on TLC/NMR. | 1. Severe Oxidation: Atmospheric oxygen contamination leading to S-oxide formation and subsequent dimerization/polymerization.[4][5] 2. Catalyst Deactivation: The heteroatom on the thiophene ring may ligate the catalyst, leading to deactivation. | 1. Improve Inert Technique: Use a Schlenk line or glovebox. Degas all solvents thoroughly (freeze-pump-thaw or sparge with argon for 30-60 min). Ensure all glassware is oven- or flame-dried.[7] 2. Re-evaluate Catalyst System: For challenging substrates, screen different ligands. Sterically hindered phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands can improve catalyst performance and allow for lower reaction temperatures.[11][15] |

| MS analysis confirms M+16 and M+32 peaks. | Direct Oxidation of Thiophene Sulfur: This is clear evidence of sulfoxide and sulfone formation. | 1. Implement Preventative Protocols: Immediately adopt the rigorous inert atmosphere techniques described below. 2. Purification Strategy: Exploit the increased polarity of the oxidized byproducts. Use silica gel column chromatography with a carefully chosen solvent gradient (e.g., ethyl acetate in hexanes) to separate the less polar desired amine from the more polar sulfoxide/sulfone impurities. |

| Reaction is sluggish and requires long heating, leading to byproduct formation. | 1. Suboptimal Reaction Conditions: The temperature, base, or solvent may not be ideal for your specific substrate/amine combination. 2. Poor Reagent Purity: Impure starting materials or solvents (especially those containing water or peroxides) can inhibit the catalytic cycle. | 1. Optimize Conditions: Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu). While NaOtBu is strong, it can be incompatible with some functional groups.[16][17] Consider a solvent screen (e.g., toluene, dioxane, DMF). 2. Verify Reagent Quality: Use freshly distilled/dried solvents. Ensure amines and halides are pure. Using an anhydrous grade of a solvent is highly recommended. |

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for addressing issues related to thiophene oxidation during amination reactions.

Caption: Troubleshooting workflow for suspected thiophene oxidation.

Preventative Strategies & Protocols

Proactive prevention is far more effective than reactive troubleshooting. The following strategies and protocols are designed to create a reaction environment that minimizes the risk of thiophene oxidation.

1. Rigorous Inert Atmosphere Technique

This is the single most critical factor for success. The goal is to completely exclude atmospheric oxygen from the reaction vessel.

-

Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120 °C for at least 4 hours, or flame-dry under vacuum. Allow to cool to room temperature under a stream of dry argon or nitrogen.

-

Reagent Addition: Add the solid reagents (halothiophene, palladium precursor, ligand, and base) to the reaction flask.

-

Purge Cycle: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with argon or nitrogen. Repeat this "evacuate-backfill" cycle a total of 3-5 times.

-

Solvent & Liquid Reagent Addition: Use freshly purified, anhydrous, and degassed solvents. Degas the solvent by sparging with argon for 30-60 minutes or by using three freeze-pump-thaw cycles. Add the solvent and any liquid reagents (e.g., the amine) to the flask via a gas-tight syringe under a positive pressure of inert gas.

-

Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system. If using a condenser, ensure it is also under the inert atmosphere.

2. Catalyst System and Reaction Condition Optimization

Modern catalyst systems are highly efficient and can often operate at lower temperatures, reducing the thermodynamic driving force for oxidation.

-

Choice of Ligand: For electron-neutral or challenging thiophene substrates, highly active, sterically bulky phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are often superior to older ligands like BINAP.[11][15] They promote faster reductive elimination, shortening reaction times.

-

Temperature Control: Whenever possible, run the reaction at the lowest temperature that affords a reasonable reaction rate. Many modern catalyst systems for Buchwald-Hartwig aminations are effective at room temperature.[15] If heating is required, maintain the minimum necessary temperature (e.g., 60-80 °C instead of >100 °C).

3. Summary of Analytical Signatures

Use the following table to help diagnose the presence of oxidized byproducts in your analytical data.

| Compound Type | Mass Spectrometry | Approx. ¹H NMR Shift (Ring Protons) | Relative Polarity |

| Aminothiophene | M (Expected Mass) | Baseline (e.g., 6.5-7.5 ppm) | Low |

| Thiophene S-Oxide | M + 16 | Downfield shift vs. parent | Medium |

| Thiophene S,S-Dioxide | M + 32 | Further downfield shift | High |

Visualizing the Recommended Experimental Workflow

This diagram illustrates the key steps for setting up an amination reaction to prevent thiophene oxidation.

Caption: Recommended workflow for oxidation-sensitive amination.

References

-

Chen, L., & Li, F. (2010). Oxidation of Thiophene over Modified Alumina Catalyst under Mild Conditions. Energy & Fuels. [Link]

-

Berrichi, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. [Link]

- Sabnis, R. W. (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry.

-

Yamato, K., et al. (2017). Remarkably Stable S-Oxides of Calix[13]thiophenes and Their Sulfonium Ylide from Reaction of S-Oxide with Acetylene Derivative. Chemistry Letters. [Link]

-

Chen, L., & Li, F. (2010). Oxidation of Thiophene over Modified Alumina Catalyst under Mild Conditions. Energy & Fuels. [Link]

-

Request PDF. (n.d.). Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. ResearchGate. [Link]

-

Hulea, V. (2021). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. MDPI. [Link]

-

Hulea, V. (2021). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. ProQuest. [Link]

-

Alam, M. J., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Valade, A., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

-

Zhang, L., et al. (2017). Theoretical study on the desulfurization mechanisms of thiophene and benzothiophene under inert and oxidative atmospheres. ResearchGate. [Link]

-

Request PDF. (n.d.). Oxidative desulfurization of sulfur compounds: Oxidation of thiophene and derivatives with hydrogen peroxide using Ti-Beta catalyst. ResearchGate. [Link]

-

ResearchGate. (n.d.). Thiophene- and benzothiophene-containing drugs and analogs tested in metabolic studies. ResearchGate. [Link]

-

Luker, T. J., et al. (2001). Palladium catalysed amination of electron deficient halothiophenes. Scilit. [Link]

-

Thiemann, T. (2012). Thiophene S-Oxides. ResearchGate. [Link]

-

Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]

-

Anderson, K. W., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]

- Kocienski, P. J. (1994). Protecting groups. Thieme.

-

Thiemann, T. (2009). The chemistry of thiophene S-oxides1 and related compounds. Semantic Scholar. [Link]

-

Wang, D., et al. (2018). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Angewandte Chemie International Edition. [Link]

-

Thiemann, T., & Fujihara, H. (2000). Preparation and Photochemistry of Thiophene-S-oxides. Molecules. [Link]

- Furukawa, N. (2006). The Latest Advances in Chemistry of Thiophene 1-Oxides and Selenophene 1-Oxides.

-

Boyd, D. R., et al. (2022). Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation. MDPI. [Link]

-

Dansette, P. M., et al. (1996). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. Chemical Research in Toxicology. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

D'Amico, A., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]

-

Nakayama, J., et al. (1996). Stable thiophene sulfoxides. Journal of the American Chemical Society. [Link]

-

Korobeinichev, O. P., et al. (2021). Effect of the Fuel Equivalence Ratio on the Mechanisms of Thiophene Oxidation in Water Vapor at Increased Density of the Reagents. ACS Omega. [Link]

-

Sancineto, L., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]

-

Treiber, A., et al. (1997). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society. [Link]

-

Thompson, A., et al. (2005). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. The Journal of Organic Chemistry. [Link]

-

Request PDF. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

-

Locuson, C. W., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Biochemistry. [Link]

- Viciosa, M., & Nolan, S. P. (2013). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Moof University. (2019, July 12). 03.03 Oxidation Reactions of Thiols. YouTube. [Link]

-

Schilz, M., & Taylor, R. J. K. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. [Link]

-

John, A., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. [Link]

-

Schilz, M., & Taylor, R. J. K. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate. [Link]

-

ResearchGate. (n.d.). The chemistry of sulphur-containing functional groups. ResearchGate. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Removing impurities from commercial 2-(4-Methylthiophen-3-yl)ethan-1-amine batches

## Technical Support Center: Purification of 2-(4-Methylthiophen-3-yl)ethan-1-amine

Welcome to the technical support center for the purification of commercial batches of 2-(4-Methylthiophen-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this crucial compound. Our goal is to equip you with the scientific understanding and practical protocols to ensure the highest purity of your material, which is paramount for reliable and reproducible results in downstream applications.

Introduction: The Criticality of Purity

2-(4-Methylthiophen-3-yl)ethan-1-amine is a key building block in the synthesis of various biologically active molecules. The presence of impurities, which can arise from the synthetic route or degradation, can significantly impact the outcome of subsequent reactions, biological assays, and the overall quality of the final product.[1] These impurities can be broadly categorized as organic (e.g., starting materials, by-products, degradation products) and inorganic (e.g., reagents, catalysts).[1] Therefore, robust purification and analytical characterization are not just recommended; they are essential for scientific integrity.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise when working with commercial batches of 2-(4-Methylthiophen-3-yl)ethan-1-amine.

Q1: What are the likely impurities in a commercial batch of 2-(4-Methylthiophen-3-yl)ethan-1-amine?

A1: While the exact impurity profile can vary between suppliers and batches, common impurities often include unreacted starting materials, by-products from the synthesis, and degradation products. For instance, in syntheses involving reductive amination, you might find residual ketone starting material or over-alkylated amine by-products.[2] Thiophene derivatives can also be susceptible to oxidation.[3]

Q2: What is the first step I should take when I receive a new batch of the amine?

A2: Before using any new batch, it is crucial to perform an initial purity assessment. This typically involves analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] This initial analysis will provide a baseline understanding of the impurity profile and guide your purification strategy.

Q3: My amine appears discolored (e.g., yellow or brown). Is this a cause for concern?

A3: Discoloration often indicates the presence of impurities, potentially from oxidation or the presence of chromophoric by-products.[3] While a slight tint may not always interfere with your reaction, it is a strong indicator that purification is necessary to ensure the quality of your results.

Q4: Can I use the amine directly from the supplier without purification?

A4: For non-critical applications or initial screening experiments, using the material as-is might be acceptable. However, for late-stage drug development, kinetic studies, or any application where purity is paramount, we strongly recommend purification to remove any potential interferences.

Troubleshooting Guide: A Problem-Solving Approach

This section provides a structured approach to identifying and resolving common purity issues encountered with 2-(4-Methylthiophen-3-yl)ethan-1-amine.

Problem 1: My initial analytical results (HPLC/GC-MS) show multiple impurity peaks.

This is a common scenario with commercial batches. The key is to select the most appropriate purification technique based on the nature of the impurities.

Caption: Decision workflow for selecting a purification method.

Liquid-liquid extraction (LLE) is an excellent first-pass technique to remove impurities with significantly different acid-base properties or polarities.[5][6][7] Amines can be protonated to form water-soluble salts, allowing for their separation from neutral organic impurities.[6][7]

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the impure amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The protonated amine will move to the aqueous phase, leaving non-basic impurities in the organic layer.[7]

-

Separation: Separate the aqueous layer containing the amine salt.

-

Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10), which will deprotonate the amine salt, causing the free amine to precipitate or form an oil.

-

Back-Extraction: Extract the free amine back into an organic solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified amine.

Table 1: Typical Solvent and Reagent Choices for LLE

| Step | Reagent/Solvent | Purpose |

| Dissolution | Diethyl ether, Ethyl acetate | Dissolve the impure amine. |

| Acidic Wash | 1 M HCl, 2 N HCl[5] | Protonate the amine for aqueous extraction. |

| Basification | 2 M NaOH, Saturated NaHCO3 | Deprotonate the amine salt. |

| Back-Extraction | Diethyl ether, Dichloromethane | Extract the purified free amine. |

When dealing with impurities that have similar polarities to the desired amine, column chromatography is a more effective technique.[8][9]

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase Selection: For basic amines, standard silica gel can lead to poor separation due to strong interactions.[8][10] It is often beneficial to use an amine-functionalized silica or to add a competing amine (e.g., 1% triethylamine) to the mobile phase to improve peak shape and recovery.[8][10]

-

Mobile Phase Selection: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

-

Column Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the initial mobile phase. The crude product can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.

-

Elution and Fraction Collection: Run the solvent gradient and collect fractions.

-

Analysis and Pooling: Analyze the fractions by TLC or HPLC to identify those containing the pure product. Pool the pure fractions and concentrate under reduced pressure.

Problem 2: My amine is a solid, but it melts over a wide range, indicating impurities.

A broad melting point range is a classic sign of an impure solid. Recrystallization is a powerful technique for purifying solid compounds.[11][12][13]

Caption: Step-by-step recrystallization process.

This method is ideal when you can find a solvent that dissolves the amine well at high temperatures but poorly at low temperatures.

Experimental Protocol: Single-Solvent Recrystallization

-

Solvent Selection: Test small amounts of the impure solid in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.

-

Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent to dissolve it completely.[13]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

This technique is useful when a single suitable solvent cannot be found. It involves a "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is insoluble.

Experimental Protocol: Two-Solvent Recrystallization

-

Dissolution: Dissolve the impure solid in the minimum amount of the hot "good" solvent.

-

Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

-

Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

-

Crystallization and Isolation: Follow steps 4 and 5 from the single-solvent recrystallization protocol.

Table 2: Common Recrystallization Solvents for Amines

| Solvent Type | Examples | Notes |

| Alcohols | Ethanol, Isopropanol | Good for moderately polar amines. |

| Ethers | Diethyl ether, Diisopropyl ether[14] | Often used as the "poor" solvent. |

| Hydrocarbons | Hexanes, Toluene | Good for less polar amines. |

| Acidic Solvents | Acetic acid[3] | Can be used for basic compounds, may form salts. |

For amines that are difficult to crystallize, forming a salt (e.g., hydrochloride or sulfate) by adding the corresponding acid can sometimes facilitate crystallization.[15] The free amine can then be regenerated after purification.

Purity Assessment: Ensuring Success

After any purification procedure, it is imperative to re-analyze the material to confirm the removal of impurities and to quantify the final purity.

Recommended Analytical Techniques:

-

HPLC: High-Performance Liquid Chromatography is a powerful tool for quantifying the purity of the amine.[16] Due to the low UV absorbance of some amines, pre- or post-column derivatization may be necessary to enhance detection.[16][17]

-

GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying and quantifying volatile impurities. It is particularly useful for analyzing thiophene derivatives.[18][19][20]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired compound and identify any remaining impurities.

-

Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.

By following this structured troubleshooting guide and employing the appropriate purification and analytical techniques, you can confidently ensure the high purity of your 2-(4-Methylthiophen-3-yl)ethan-1-amine, leading to more reliable and reproducible scientific outcomes.

References

- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.

- Li, Y., et al. (2001). Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry, 73(15), 3598-3603.

- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?.

- Margl, L., et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).

- Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia.

- Teledyne ISCO. (2012, November 9).

- Al-Shemary, H. A. (n.d.).

- ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).

- Margl, L., et al. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae).

- Tölgyesi, A., et al. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.

- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.

- Kim, B., et al. (2009). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Food Science and Biotechnology, 18(4), 986-992.

- Chapin, B. M., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2056-2063.

- SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. SIELC Technologies.

- Kumar, S., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Reaction Mixtures. Organic Process Research & Development, 16(11), 1803-1807.

- Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals.

- University of Rochester, Department of Chemistry. (n.d.).

- Biotage. (2023, February 10).

- Zhang, M., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5127-5135.

- Mir-Nagler, M., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Analytical and Bioanalytical Chemistry, 415, 2427-2437.

- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

- Chemistry LibreTexts. (2022, August 17).

- Amrita Vishwa Vidyapeetham. (n.d.).

- Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

- Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Biotage.

- ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.

- Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journals.

- The Royal Society of Chemistry. (2013). 1H & 13C NMR Spectra.

- PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine.

- Pawłowski, M., et al. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 60(5), 331-337.

- Sigma-Aldrich. (n.d.). 2-(5-methylthiophen-3-yl)ethan-1-ol.

- Al-Imam, A. M. O., & Al-Mahmood, S. M. A. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. Egyptian Journal of Forensic Sciences, 10(1), 22.

- Patel, K., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.

- Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

- European Patent Office. (2000, July 17). PROCESS FOR PREPARING 1-(6-METHYLPYRIDIN-3-YL)-2-(4-(METHYLSULPHONYL) PHENYL] ETHANONE.

- Madikizela, L. M., et al. (2020). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 25(24), 5764.

- ChemicalBook. (n.d.). 2-Methylthiophene(554-14-3) 1H NMR spectrum.

- Asian Journal of Research in Chemistry. (n.d.).

- Google Patents. (n.d.). US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.

- AIFA. (2023, May 12).

- ICH. (2021, April 22). impurities: guideline for residual solvents q3c(r8).

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 7. Amine Extraction in the Laboratory [ns1.almerja.com]

- 8. biotage.com [biotage.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. biotage.com [biotage.com]

- 11. mt.com [mt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. Tips & Tricks [chem.rochester.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. znaturforsch.com [znaturforsch.com]

- 19. researchgate.net [researchgate.net]

- 20. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative IR Analysis: Primary Amines in Thiophene Scaffolds vs. Carbocyclic Analogs

Executive Summary

Characterizing primary amines (

Key Distinction: Unlike aniline, unsubstituted 2-aminothiophene is unstable , rapidly tautomerizing to its imine form or dimerizing. Therefore, stable "aminothiophenes" encountered in drug development are almost exclusively substituted derivatives (often synthesized via the Gewald reaction) containing electron-withdrawing groups (EWG) at the C3 position. This structural necessity introduces intramolecular hydrogen bonding that distinctively alters the IR spectrum.

Mechanistic Insight: The Thiophene Effect

To interpret the spectrum accurately, one must understand the electronic environment influencing the N-H bond force constant (

Electronic Resonance & Hybridization

The nitrogen lone pair in 2-aminothiophene is heavily delocalized into the thiophene ring. Thiophene is more electron-rich than benzene, but the sulfur atom is also electronegative.

-

Increased C-N Bond Order: Resonance imparts significant double-bond character to the

bond, increasing its stiffness ( -

N-H Bond Weakening: As the lone pair donates electron density to the ring, the N-H bonds weaken slightly, lowering the stretching frequency compared to non-conjugated amines.

The "Gewald" Stabilization Factor (Expert Insight)

Most stable 2-aminothiophenes possess a carbonyl (ester/amide) or nitrile group at position C3.

-

Intramolecular Hydrogen Bonding: The proximal C3-carbonyl oxygen acts as an H-bond acceptor for the amine protons.

-

Spectral Consequence: This "locks" the amine in a planar conformation and causes a red shift (lower frequency) and broadening of the N-H stretching bands, distinguishing them from the sharper peaks of free aniline.

Figure 1: Mechanistic flow showing how resonance and substituent effects alter vibrational frequencies in aminothiophenes.

Detailed Spectral Comparison

The following data compares a typical stable 2-aminothiophene derivative (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) against Aniline (aromatic standard) and Cyclohexylamine (aliphatic standard).

Comparative Data Table

| Vibrational Mode | 2-Aminothiophene (Substituted) | Aniline (Benzene Analog) | Aliphatic Amine (Primary) | Notes |

| N-H Stretch (Asym) | Thiophene peaks often broader due to H-bonding with C3-EWG. | |||

| N-H Stretch (Sym) | Significant red shift if intramolecular H-bond is strong. | |||

| N-H Bending (Scissor) | Often obscured by | |||

| C-N Stretch | High frequency confirms aromatic conjugation ( | |||

| N-H Wag (Out-of-Plane) | Broad, "mushy" band; less diagnostic. |

Key Region Analysis

A. The N-H Stretching Region (

)

-

The Doublet: Like all primary amines, you will see two bands.

- (Higher wavenumber): Anti-symmetric stretch.

- (Lower wavenumber): Symmetric stretch.

-

The Thiophene Specifics: In solid-state (KBr/ATR), these bands are often split or broadened. For Gewald products (with C3-ester), the symmetric stretch often shifts down to

due to the intramolecular hydrogen bond with the ester carbonyl.-

Diagnostic Check: If the peaks are sharp and high (

), the amine is likely "free." If broad and lower, it is H-bonded.

-

B. The "Fingerprint" Interference (

)

-

The Trap: In 2-aminothiophenes, the N-H bending mode (

) appears near -

Interferences:

-

C=O Stretch: If your derivative has a C3-ester/amide, a strong band appears at

. -

Ring Breathing: The thiophene ring

stretch appears near

-

-

Resolution: Do not rely solely on the bending mode for identification. Use it only to confirm the presence of the amine if the N-H stretch is ambiguous.

C. The C-N Anchor (

)

-

This band distinguishes the compound from aliphatic impurities. A strong band here confirms the nitrogen is attached to an aromatic system. In thiophenes, this is often coupled with ring vibrations, making it more intense than in simple anilines.

Experimental Protocol: Validating the Amine

To distinguish between a stable primary amine and a tautomerized imine (or to confirm H-bonding), use this self-validating dilution protocol.

Dilution Study (Hydrogen Bonding Validation)

Objective: Determine if N-H shifts are due to intermolecular (concentration dependent) or intramolecular (concentration independent) hydrogen bonding.

-

Preparation: Prepare a concentrated solution (

) of the thiophene derivative in a non-polar solvent (e.g., -

Initial Scan: Record the spectrum. Note the positions of

and -

Serial Dilution: Dilute the sample to

and then -

Analysis:

-

Scenario A (Intramolecular): If the peak positions do not change upon dilution, the H-bond is intramolecular (e.g., to the C3-ester group). This confirms the structural integrity of the Gewald product.

-

Scenario B (Intermolecular): If the broad peaks sharpen and shift to higher frequencies upon dilution, the H-bonding was intermolecular (dimerization).

-

Diagnostic Workflow

Figure 2: Decision tree for assigning primary amine peaks in thiophene derivatives.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general amine ranges).

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.[2] Link (The foundational paper for stable 2-aminothiophene synthesis).

-

Sabnis, R. W., et al. (1999).[3] 2-Aminothiophenes: Synthesis, Stability, and Application. Journal of Heterocyclic Chemistry. (Discusses the instability of unsubstituted forms).

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.[4] Link (Comprehensive review containing specific IR data for derivatives).

-

Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for heterocyclic ring vibrations).[5][6][7]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

Biological Activity Comparison: 2-yl vs 3-yl Thiophene Ethanamines

Executive Summary

This guide provides a technical comparison between 2-thiopheneethanamine (2-TE) and 3-thiopheneethanamine (3-TE) derivatives, focusing on their application as bioisosteres of phenethylamines in drug discovery. While both scaffolds mimic the phenyl ring of neurotransmitters (dopamine, norepinephrine, serotonin), the position of the sulfur atom dictates significant differences in electronic density , metabolic stability , and receptor binding affinity .

Key Finding: The 2-thienyl isomer is generally the pharmacologically active scaffold for monoamine transporter inhibitors (e.g., Methiopropamine), whereas the 3-thienyl isomer often serves as a less potent analog or analytical reference standard due to altered steric alignment and reduced

Chemical & Electronic Properties

The fundamental difference lies in the relationship between the ethylamine side chain and the sulfur atom.

| Feature | 2-Thiopheneethanamine (2-TE) | 3-Thiopheneethanamine (3-TE) |

| Structure | Side chain | Side chain |

| Electronic Character | Electron-rich at C5; S-atom exerts strong -I effect on side chain. | Less electron-rich; S-atom is further from side chain attachment. |

| Steric Profile | "V-shape" mimic of phenyl; S-atom mimics -CH=CH- bridge. | More linear alignment; often bulkier in restricted pockets. |

| Metabolic Liability | High susceptibility to S-oxidation and C5-hydroxylation . | Lower susceptibility to S-oxidation; ring opening is slower. |

Electronic Influence on Binding

In the 2-yl isomer , the sulfur atom's lone pairs are positioned to interact with residues that typically stabilize the phenyl ring of dopamine. The high electron density at C5 (alpha to sulfur) allows for strong cation-

Case Study: Methiopropamine (MPA) Isomers

The most distinct pharmacological data comes from Methiopropamine (MPA) , a 2-thienyl analogue of methamphetamine, and its 3-thienyl isomer.[1]

Pharmacological Profile (2-yl vs 3-yl)

Experimental data confirms that the 2-yl isomer (MPA) acts as a potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI), while the 3-yl isomer exhibits significantly reduced potency.

| Metric | 2-yl Isomer (MPA) | 3-yl Isomer |

| Target | NET > DAT >> SERT | NET / DAT (Weak/Inactive) |

| Selectivity | ~1.85x selective for NE over DA | N/A |

| IC50 (Uptake) | NET: ~0.47 µM; DAT: ~0.74 µM | > 10 µM (Est.) |

| Primary Use | Psychostimulant (NPS) | Analytical Reference Standard |

Mechanism: The 2-thienyl ring of MPA fits into the hydrophobic S1 pocket of the dopamine transporter (DAT). The sulfur atom aligns with the phenylalanine residues (Phe72 in hDAT), mimicking the

Metabolic Pathways

The position of the sulfur atom drastically changes the metabolic fate.

-

2-yl Pathway: Major metabolites include thiopropamine (N-demethylation) and thiophene-S-oxides . The S-oxidation is a unique toxification pathway not seen in phenyl analogs.

-

3-yl Pathway: Primarily undergoes side-chain degradation; the sulfur is sterically hindered from enzymatic oxidation compared to the 2-position.

Visualizing the Differences

The following diagrams illustrate the synthesis and metabolic divergence of these isomers.

Synthesis & Metabolic Divergence Workflow

Caption: Divergent synthesis and metabolic fates of 2-yl vs 3-yl thiophene amines. Note the specific S-oxidation risk associated with the active 2-yl isomer.

Experimental Protocols

Synthesis of Reference Standards (Reductive Amination)

To distinguish biological activity, pure isomers must be synthesized. The following protocol is adapted for high-purity reference generation.

Reagents:

-

Precursor: 2-thiophenealdehyde OR 3-thiophenealdehyde (1.0 eq)

-

Amine: Methylamine (33% in EtOH, 5.0 eq)

-

Reducing Agent: Sodium Borohydride (NaBH4, 1.5 eq)

-

Solvent: Methanol (anhydrous)

Step-by-Step Protocol:

-